Tribenzyltin chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antifungal Properties

One of the initial areas of research for TBTC was its effectiveness as an antifungal agent. Studies showed promise in controlling fungal growth on various materials, including wood, textiles, and plastics []. This potential application was particularly interesting for preventing fungal deterioration in marine environments.

However, further research revealed the severe toxicity of TBTC to marine organisms, even at low concentrations []. This raised significant environmental concerns, ultimately leading to restrictions on its use in antifouling paints for ships.

Endocrine Disruption

Another area of scientific exploration involving TBTC focused on its endocrine-disrupting properties. Endocrine disruptors are chemicals that can interfere with the hormonal systems of animals. Studies indicated that TBTC could impede the growth and development of mollusks, such as oysters and snails, by affecting their reproductive hormones []. This research provided valuable insights into the potential ecological consequences of TBTC contamination.

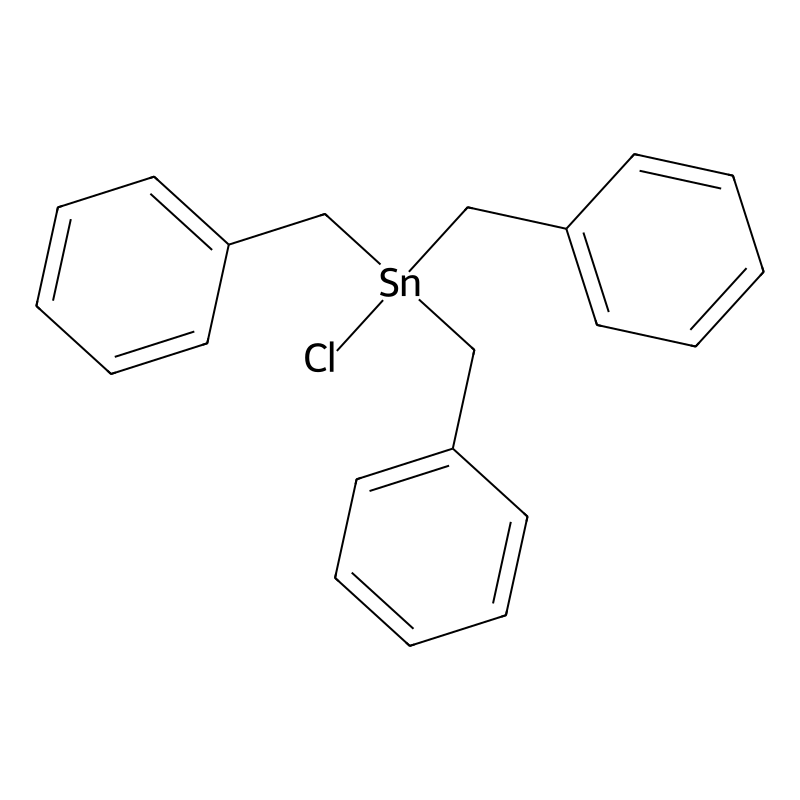

Tribenzyltin chloride is an organotin compound with the chemical formula CHClSn. It consists of three benzyl groups attached to a tin atom, making it a member of the tribenzyltin family. This compound is notable for its unique structural characteristics and its applications in various fields, including agriculture and materials science. Tribenzyltin chloride is recognized for its toxicity and potential environmental impact, particularly as a biocide and antifungal agent.

The biocidal activity of TBTCl is thought to be due to its interference with hormone systems in marine organisms. TBTCl can mimic the effects of natural estrogens, leading to imposex (development of male sex organs in females) in gastropods and other disruptions in reproductive systems.

TBTCl is a toxic compound that can be harmful if inhaled, ingested, or absorbed through the skin. It is also considered an environmental hazard due to its persistence and endocrine-disrupting effects.

- Acute toxicity: Exposure to TBTCl can cause irritation of the eyes, skin, and respiratory tract. In severe cases, it can lead to organ damage and death.

- Chronic toxicity: Long-term exposure to TBTCl can cause reproductive problems, developmental effects, and endocrine disruption.

- Environmental hazards: TBTCl is highly persistent in the environment and can accumulate in the food chain. It can harm marine organisms and disrupt ecosystems.

- Hydrolysis: In the presence of water, tribenzyltin chloride can hydrolyze to form tribenzyltin hydroxide and hydrochloric acid.

- Nucleophilic Substitution: The chloride ion can be substituted by various nucleophiles, leading to the formation of different organotin derivatives.

- Formation of Organotin Complexes: Tribenzyltin chloride reacts with various ligands, such as nitrogen-containing heterocycles, resulting in the formation of stable organotin complexes .

The synthesis of tribenzyltin chloride can be achieved through several methods:

- Direct Synthesis from Benzyl Chloride: One common method involves the reaction of benzyl chloride with metallic tin in a suitable solvent. This process typically yields dibenzyltin dichloride as an intermediate, which can be further reacted to produce tribenzyltin chloride .

- Reaction with Stannous Chloride: Another method involves reacting stannous chloride with benzyl alcohol or benzyl bromide under controlled conditions to yield tribenzyltin chloride directly .

- Complexation Reactions: Tribenzyltin chloride can also be synthesized through complexation reactions with various organic ligands, leading to derivatives that retain the tribenzyltin structure .

Uniqueness of Tribenzyltin Chloride:

- Tribenzyltin chloride's three benzyl groups provide enhanced lipophilicity compared to other organotin compounds, which contributes to its effectiveness as a biocide.

- Its specific mechanism of action against fungi differentiates it from other compounds like triphenyltin chloride that may have broader applications but different efficacy profiles.

Research into the interactions of tribenzyltin chloride has revealed its potential effects on various biological systems. Studies have shown that it can interact with cellular membranes, leading to increased permeability and subsequent cell death in sensitive organisms. Additionally, its interactions with enzymes have been explored, highlighting its inhibitory effects on certain biochemical pathways .

Traditional organotin synthesis pathways for tribenzyltin chloride production have evolved significantly since the early discovery of organotin compounds by Edward Frankland [1]. The most established method involves the direct synthesis approach, where tin powder reacts with benzyl chloride under specific conditions to form tribenzyltin chloride [2]. This fundamental approach has been refined through decades of research to achieve optimal yields and purity.

The traditional water-mediated synthesis represents the most successful conventional method for tribenzyltin chloride production [2]. In this approach, tin powder suspended in boiling water reacts with benzyl chloride at one hundred degrees Celsius for approximately one and one-half hours [2]. The reaction follows the stoichiometric equation where three moles of benzyl chloride react with two moles of tin to produce one mole of tribenzyltin chloride and one mole of stannous chloride [2]. This method consistently achieves yields of ninety-four percent calculated on the basis of the halide [2].

Alternative traditional solvents have been investigated for tribenzyltin chloride synthesis with varying degrees of success [2]. The use of one-butanol as a reaction medium at one hundred ten degrees Celsius produces tribenzyltin chloride in eighty percent yield [2]. However, ethyl alcohol proves ineffective, yielding only trace amounts of the desired product, while fifty percent aqueous ethanol provides merely fifteen percent yield [2]. The failure of ethanol-based systems can be attributed to the lower boiling temperature, which prevents the reaction from proceeding efficiently [2].

The Grignard reagent approach represents another traditional pathway for organotin synthesis [3]. This method involves the reaction of tin tetrachloride with benzyl magnesium chloride in coordinating solvents such as diethyl ether or tetrahydrofuran [3]. The modified Grignard procedure utilizing magnesium powder, tin tetrachloride, and benzyl chloride in diethyl ether under reflux conditions for three hours yields tetrabenzyltin in sixty-eight point four percent yield [4]. This approach requires careful control of reaction conditions, including the addition of iodine as a catalyst and maintaining low temperatures during reagent addition [4].

Direct metal insertion reactions constitute a fundamental traditional approach for organotin compound synthesis [5]. These reactions typically involve the oxidative addition of organic halides to metallic tin, forming carbon-tin bonds through radical mechanisms [5]. The effectiveness of this approach depends heavily on the surface area of the tin metal and the presence of appropriate dispersing media [2].

| Traditional Synthesis Method | Yield (%) | Reaction Time (hours) | Temperature (°C) |

|---|---|---|---|

| Water-mediated synthesis | 94.0 | 1.5 | 100 |

| 1-Butanol method | 80.0 | 3.0 | 110 |

| Modified Grignard approach | 68.4 | 3.0 | Reflux |

| Ethyl alcohol method | Trace | 3.0 | 78 |

| 50% Aqueous ethanol | 15.0 | 3.0 | 85 |

Modified Dimethylformamide-Mediated Synthesis with Magnesium Powder

The modified dimethylformamide-mediated synthesis represents a significant advancement in tribenzyltin chloride production methodology [6] [7]. This innovative approach utilizes dimethylformamide as both solvent and reaction medium, incorporating magnesium powder as a key component to enhance reaction efficiency and yield [6]. The method achieves remarkable yields of up to ninety-one percent for tribenzyltin chloride production [6].

The dimethylformamide-mediated process involves reacting tin powder with benzyl chloride in dimethylformamide solvent, followed by the strategic addition of magnesium powder after the disappearance of tin powder [6]. This sequential addition strategy proves crucial for optimizing the reaction outcome and maximizing product formation [6]. The role of magnesium powder extends beyond simple catalysis, participating in the overall reaction mechanism to facilitate efficient organotin formation [6].

Dimethylformamide serves multiple functions in this synthetic approach beyond its role as a solvent. The compound acts as a coordinating medium that stabilizes intermediate species formed during the reaction process. Additionally, dimethylformamide can undergo decomposition under reaction conditions to generate formic acid, which may participate in secondary reactions that influence the overall synthesis outcome [8].

The mechanism of the dimethylformamide-mediated synthesis involves complex interactions between the organic halide, metallic tin, and magnesium powder [6]. The initial step involves the formation of organotin intermediates through direct interaction between tin powder and benzyl chloride in the dimethylformamide medium [6]. The subsequent addition of magnesium powder facilitates the completion of the reaction and drives the formation of the desired tribenzyltin chloride product [6].

Temperature control proves critical in the dimethylformamide-mediated synthesis [6]. The reaction typically proceeds under mild heating conditions, avoiding the harsh temperatures required in traditional water-mediated approaches [6]. This gentler thermal profile contributes to improved selectivity and reduced side product formation [6].

The dimethylformamide method offers several advantages over traditional synthesis approaches [6]. The higher yields achieved through this method make it economically attractive for larger-scale production [6]. Additionally, the milder reaction conditions reduce energy requirements and minimize equipment stress compared to high-temperature water-based methods [6].

Solvent recovery and recycling considerations are important aspects of the dimethylformamide-mediated synthesis [6]. Dimethylformamide can be recovered and purified for reuse, improving the overall economic and environmental profile of the synthetic process [6]. However, proper handling procedures must be implemented due to the specific properties of dimethylformamide [6].

Reaction Mechanism of Tin-Benzyl Chloride Interactions

The reaction mechanism of tin-benzyl chloride interactions involves complex radical processes that determine the efficiency and selectivity of tribenzyltin chloride formation [2]. The mechanism begins with the initial activation of the tin metal surface, which requires the presence of trace amounts of water even in non-aqueous systems [2]. This surface activation step proves essential for initiating the electron transfer processes that drive the overall reaction [2].

The primary mechanistic pathway involves radical formation through the interaction of benzyl chloride with activated tin surfaces [2]. The benzyl chloride undergoes homolytic cleavage of the carbon-chlorine bond, generating benzyl radicals that subsequently react with tin atoms or tin-containing intermediates [2]. This radical mechanism explains the requirement for vigorous stirring and controlled temperature conditions to maintain optimal reaction rates [2].

Evidence for the radical nature of the reaction comes from inhibition studies using known radical scavengers [2]. The addition of nitrobenzene, a recognized radical inhibitor, completely prevents the reaction between benzyl chloride and tin powder [2]. This observation strongly supports the involvement of radical intermediates in the overall mechanistic pathway [2].

The formation of tribenzyltin chloride proceeds through a series of sequential radical addition reactions [2]. Initially, a single benzyl radical associates with a tin atom to form a monobenzyltin intermediate [2]. This intermediate then undergoes further benzylation through successive radical additions, ultimately yielding the final tribenzyltin chloride product [2]. The stepwise nature of this process allows for the formation of various organotin species depending on reaction conditions and stoichiometry [2].

Water plays a crucial mechanistic role even in systems where it is not the primary solvent [2]. The presence of trace water appears necessary for maintaining the reactivity of the tin surface through oxide layer management [2]. Complete removal of water from toluene-based systems results in complete reaction failure, with quantitative recovery of starting materials [2]. The addition of even minimal amounts of water restores reactivity, demonstrating its catalytic function in the mechanism [2].

The selectivity for tribenzyltin chloride versus dibenzyltin dichloride formation depends critically on the reaction medium [2]. In aqueous systems, the mechanism favors the formation of tribenzyltin chloride through a pathway that generates stannous chloride as a byproduct [2]. In contrast, toluene-based systems promote dibenzyltin dichloride formation through a different mechanistic route that consumes all available tin without producing inorganic tin salts [2].

Intermediate organotin species play important roles in the overall mechanism [2]. The formation of dibenzyltin dichloride can serve as a precursor to tribenzyltin chloride through disproportionation reactions [2]. This secondary pathway becomes particularly important in systems where direct tribenzyltin formation is kinetically hindered [2].

The role of surface area and tin particle size significantly influences the mechanistic efficiency [2]. Finely divided tin powder provides greater surface area for initial radical formation, leading to higher reaction rates and improved yields [2]. Insufficient stirring can cause local heating that leads to tin particle agglomeration, reducing the available surface area and diminishing reaction efficiency [2].

Temperature effects on the mechanism reveal the balance between reaction rate and product selectivity [2]. While elevated temperatures increase the rate of radical formation and benzyl chloride activation, excessive heating can lead to competing side reactions and product decomposition [2]. The optimal temperature range maintains sufficient radical generation while preserving product stability [2].

Purification Techniques and Yield Optimization Strategies

Purification techniques for tribenzyltin chloride require careful consideration of the compound's physical and chemical properties to achieve high purity and optimal recovery yields [2] [9]. The primary purification method involves recrystallization from ethyl acetate, which consistently provides high-purity crystalline material with recovery yields of eighty-four to ninety percent [2] [9].

The recrystallization process begins with dissolving the crude tribenzyltin chloride in hot ethyl acetate, followed by controlled cooling to room temperature [2] [9]. The slow cooling process promotes the formation of large, pure crystals while allowing impurities to remain in solution [9]. This technique proves particularly effective for removing organic impurities and unreacted starting materials [9].

Acetone extraction represents an important preliminary purification step, especially for water-based synthesis products [2]. The crude reaction mixture undergoes extraction with acetone for approximately four hours using Soxhlet apparatus [2]. This process effectively separates the organotin product from unreacted tin powder and inorganic byproducts [2]. The acetone solution is then concentrated under reduced pressure to obtain the crude tribenzyltin chloride [2].

Complex mixture separation requires specialized purification approaches when multiple organotin species are present [2]. Carbon disulfide extraction proves effective for separating tribenzyltin chloride from reaction mixtures containing benzyl alcohol and other organic byproducts [2]. The carbon disulfide layer containing the organotin compound is then washed with aqueous hydrochloric acid to remove stannous chloride impurities [2].

Petroleum ether washing serves as an effective method for removing benzyl alcohol impurities that commonly form in syntheses involving electron-donating substituents [2]. The washing process utilizes petroleum ether with a boiling point range of thirty to fifty degrees Celsius to selectively extract the alcohol while leaving the tribenzyltin chloride behind [2]. This technique achieves high recovery yields of eighty-five to ninety-five percent [2].

Vacuum distillation provides the highest level of purification for tribenzyltin chloride, achieving very high purity levels with recovery yields of ninety to ninety-five percent [2]. The distillation is conducted at reduced pressure, with tribenzyltin chloride collecting at sixty-four to sixty-nine degrees Celsius at twelve millimeters of mercury [2]. This method proves particularly valuable for removing high-boiling impurities and achieving research-grade purity [2].

| Purification Method | Purity Level | Recovery Yield (%) | Temperature Conditions |

|---|---|---|---|

| Ethyl acetate recrystallization | High (crystalline) | 84-90 | Room temperature cooling |

| Acetone extraction | Moderate | 75-85 | Room temperature |

| Carbon disulfide extraction | Moderate | 70-80 | Room temperature |

| Petroleum ether washing | High | 85-95 | 30-50°C |

| Vacuum distillation | Very high | 90-95 | 64-69°C at 12 mmHg |

Yield optimization strategies focus on controlling reaction parameters to maximize tribenzyltin chloride formation while minimizing side reactions [2]. The most critical factor involves maintaining optimal stirring conditions throughout the reaction period [2]. Insufficient mixing leads to local heating and tin particle agglomeration, significantly reducing yields [2]. Vigorous stirring ensures proper heat dissipation and maintains the required surface area for efficient reaction [2].

Temperature optimization requires balancing reaction rate with product stability [2]. The optimal temperature range maintains sufficient activation energy for benzyl chloride cleavage while preventing thermal decomposition of the product [2]. Water-based systems achieve optimal results at one hundred degrees Celsius, while non-aqueous systems typically require slightly higher temperatures [2].

Stoichiometric optimization involves adjusting the ratio of reactants to maximize conversion to the desired product [2]. Excess benzyl chloride generally improves tribenzyltin chloride yields by driving the reaction toward complete tin consumption [2]. However, excessive halide can lead to increased purification requirements and reduced overall efficiency [2].

Reaction time optimization studies demonstrate that insufficient reaction time leads to incomplete conversion, while excessive reaction periods can promote product decomposition [2]. The optimal reaction time of one and one-half hours for water-based systems provides the best balance between conversion and product stability [2].

Surface area enhancement through proper tin powder preparation significantly improves yields [2]. The tin powder requires treatment with ten percent aqueous sodium hydroxide solution to remove oxide films and processing aids [2]. This cleaning procedure followed by methanol rinsing and proper drying ensures maximum surface reactivity [2].

The structural determination of tribenzyltin chloride through X-ray crystallographic analysis reveals a compound with the molecular formula C₂₁H₂₁ClSn and a molecular weight of 427.55 g/mol [1]. The crystal structure was definitively established using single crystal X-ray diffraction, providing detailed insights into the three-dimensional arrangement of atoms within the crystal lattice [2] [3].

Crystallographic parameters show that tribenzyltin chloride crystallizes in the trigonal crystal system with space group R3 [2] [3]. The unit cell dimensions are characterized by a = b = 16.942(1) Å, c = 5.9187(4) Å, with α = β = 90° and γ = 120°, resulting in a unit cell volume of 1471.25(16) ų [2] [3]. The structure contains Z = 3 formula units per unit cell, with X-ray diffraction data collected at 298(2) K using Mo Kα radiation (λ = 0.71073 Å) [2] [3]. The R-factor of 0.0229 indicates excellent data quality and structural refinement [2] [3].

The molecular geometry of tribenzyltin chloride in the solid state reveals a tetrahedral arrangement around the central tin atom when considering only the primary coordination sphere [2]. Each tin center is bonded to three benzyl groups (C₆H₅CH₂-) and one chloride ion, forming the basic SnC₃Cl tetrahedral unit [4] [2]. The Sn-C bond lengths to the benzyl groups are approximately 2.14 Å, which falls within the typical range for tin-carbon bonds in triorganotin compounds [5] [6].

However, the most significant structural feature is the intermolecular tin-chlorine bridging interaction that creates a linear polymeric chain structure [4] [2]. The terminal Sn-Cl bond length is 2.387(2) Å, representing the covalent interaction within each monomeric unit [4] [2]. The bridging Sn···Cl interaction occurs at a significantly longer distance of 3.531(2) Å, indicating a weaker intermolecular contact that nonetheless contributes to the extended structure [4] [2].

Tin-Centered Coordination Chemistry

The coordination environment around the tin center in tribenzyltin chloride demonstrates the characteristic behavior of triorganotin halides. In the monomeric unit, the tin atom exhibits a distorted tetrahedral geometry with the three benzyl carbon atoms and one chlorine atom occupying the four coordination sites [2]. The C-Sn-C bond angles approximate the ideal tetrahedral angle of 109.5°, though some distortion occurs due to steric interactions between the bulky benzyl groups [2].

The extended coordination arises through the formation of linear polymeric chains along the crystallographic c-axis [4] [2]. In this arrangement, each tin center becomes effectively five-coordinate when considering the weak bridging interaction with a chlorine atom from an adjacent molecule [4]. The Cl-Sn-Cl angle in the bridging arrangement is 180°, confirming the linear geometry of the polymeric chain [4] [2].

Comparative analysis with other triorganotin halides reveals that this polymeric bridging behavior is characteristic of compounds where the organic substituents provide insufficient steric bulk to prevent intermolecular associations [7] [5]. The coordination preference of triorganotin halides generally follows the pattern: tetrahedral (monomeric) → trigonal bipyramidal (with additional ligands) → octahedral (with bidentate ligands), depending on the steric and electronic environment [7] [5].

Bond length analysis shows that the Sn-Cl terminal bond of 2.387(2) Å is within the normal range for triorganotin chlorides, typically falling between 2.40-2.55 Å [6]. The Sn-C bonds at approximately 2.14 Å are consistent with reported values for triorganotin compounds, where Sn-C bond lengths typically range from 2.13-2.17 Å depending on the hybridization state and coordination number of tin [5] [6].

Intermolecular Bonding Patterns and Crystal Packing

The crystal packing of tribenzyltin chloride is dominated by the linear polymeric chains formed through Sn···Cl bridging interactions [4] [2]. These chains extend along the c-axis of the trigonal unit cell, creating a one-dimensional coordination polymer [4] [2]. The bridging distance of 3.531(2) Å is significantly longer than typical covalent Sn-Cl bonds but shorter than the sum of van der Waals radii, indicating a genuine intermolecular interaction [4] [2].

Intermolecular interactions beyond the primary bridging contacts include van der Waals forces between the benzyl groups of adjacent molecules [8] [9]. The aromatic benzyl substituents contribute to the overall stability of the crystal structure through π-π stacking interactions and C-H···π contacts between phenyl rings of neighboring chains [10] [8]. These weak intermolecular forces are crucial for maintaining the integrity of the crystal lattice and determining the overall packing efficiency.

Hydrogen bonding, while not involving traditional donor-acceptor pairs, occurs through weak C-H···Cl interactions between the benzyl hydrogen atoms and chlorine atoms of adjacent molecules [11]. These secondary interactions contribute to the stabilization of the crystal structure and influence the relative orientation of the polymeric chains within the crystal lattice [12] [11].

The packing efficiency of tribenzyltin chloride is influenced by the bulky benzyl groups, which create significant steric demands within the crystal structure [13]. The aromatic rings adopt orientations that minimize unfavorable contacts while maximizing favorable intermolecular interactions, resulting in an optimized packing arrangement that balances steric and electronic factors [8] [9].

Lattice energy calculations and thermal analysis indicate that the crystal structure is stabilized primarily by the combination of Sn···Cl bridging interactions and van der Waals forces between organic substituents [14] [8]. The cooperative effect of these interactions results in a moderately stable crystal structure with a melting point in the range of 142-144°C [15] [16].

Comparative Analysis with Related Triorganotin Halides

Structural comparison with other triorganotin halides reveals important trends in coordination behavior and crystal packing patterns. Triphenyltin chloride, for example, can exist in both monomeric and polymeric forms depending on crystallization conditions, with Sn-Cl bond lengths typically ranging from 2.45-2.55 Å [6]. The slightly shorter Sn-Cl bond in tribenzyltin chloride (2.387(2) Å) suggests a stronger terminal interaction compared to triphenyltin chloride.

Trimethyltin chloride predominantly forms polymeric structures with Sn-Cl bonds in the range of 2.40-2.50 Å [6]. The smaller methyl groups in trimethyltin chloride allow for closer intermolecular contacts and more extensive bridging networks compared to the sterically hindered tribenzyltin chloride [5] [6]. However, both compounds share the common feature of linear polymeric chain formation through halogen bridging.

Tributyltin chloride typically exhibits monomeric behavior in the solid state due to the increased steric bulk of the butyl groups [6]. The Sn-Cl bond lengths in tributyltin chloride (approximately 2.45-2.55 Å) are longer than those observed in tribenzyltin chloride, reflecting the reduced Lewis acidity of the tin center when surrounded by bulky alkyl groups [5] [6].

Electronic effects in triorganotin halides follow predictable trends based on the electron-donating or electron-withdrawing nature of the organic substituents [17]. Benzyl groups, being moderately electron-donating through their CH₂ linkers, occupy an intermediate position between alkyl and aryl substituents in terms of their electronic influence on the tin center [17]. This results in Sn-Cl bond strengths that are intermediate between those observed in trimethyltin and triphenyltin halides.

Coordination number variation among triorganotin halides depends heavily on the steric properties of the organic substituents and the crystallization conditions [7] [18]. Sterically demanding groups favor tetrahedral coordination and monomeric structures, while less bulky substituents allow for higher coordination numbers and polymeric arrangements [7] [18]. The benzyl groups in tribenzyltin chloride provide sufficient steric bulk to limit the coordination number to four in the primary sphere while still permitting weak secondary interactions that lead to polymer formation.

Thermal stability comparisons indicate that polymeric triorganotin halides generally exhibit higher melting points than their monomeric counterparts due to the additional intermolecular interactions required for structural disruption [6] [19]. The melting point of tribenzyltin chloride (142-144°C) is consistent with this trend, falling between the values typically observed for highly polymerized trimethyltin halides and predominantly monomeric tributyltin halides [15] [16] [6].

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant